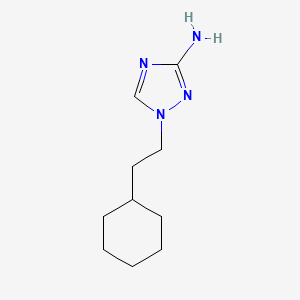

1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine

CAS No.:

Cat. No.: VC17518185

Molecular Formula: C10H18N4

Molecular Weight: 194.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N4 |

|---|---|

| Molecular Weight | 194.28 g/mol |

| IUPAC Name | 1-(2-cyclohexylethyl)-1,2,4-triazol-3-amine |

| Standard InChI | InChI=1S/C10H18N4/c11-10-12-8-14(13-10)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,11,13) |

| Standard InChI Key | NHMCQTRFEWLEHF-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)CCN2C=NC(=N2)N |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 1-(2-cyclohexylethyl)-1,2,4-triazol-3-amine, reflects its structural configuration . The 1,2,4-triazole ring consists of three nitrogen atoms at positions 1, 2, and 4, with the amine (-NH₂) group at position 3 and a 2-cyclohexylethyl substituent at position 1. The cyclohexylethyl group introduces steric bulk and hydrophobicity, influencing the compound’s solubility and reactivity.

Molecular Formula: C₁₁H₁₉N₄

Molecular Weight: 207.30 g/mol (calculated from atomic masses)

SMILES Notation: C1CCC(CC1)CCN2C(=NC=N2)N

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-(2-cyclohexylethyl)-1H-1,2,4-triazol-3-amine typically involves multi-step reactions, as outlined below:

Cycloaddition Approaches

The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide is a cornerstone of triazole synthesis. For this compound, a modified approach may involve:

-

Azide Preparation: Reacting 2-cyclohexylethyl bromide with sodium azide to form 2-cyclohexylethyl azide.

-

Alkyne Functionalization: Converting a propargyl amine derivative into the corresponding alkyne.

-

Cycloaddition: Copper(I)-catalyzed reaction between the azide and alkyne to yield the triazole core .

Condensation Reactions

Alternative methods employ condensation of hydrazine derivatives with carbonyl compounds. For example:

-

Reacting cyclohexylethyl hydrazine with cyanamide under acidic conditions to form the triazole ring .

Process Optimization

Key parameters influencing yield and purity include:

-

Catalyst Selection: Copper(I) iodide enhances cycloaddition efficiency .

-

Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

-

Temperature: Reactions typically proceed at 60–100°C to balance kinetics and side reactions .

Biological and Pharmacological Applications

Antimicrobial Activity

Triazole derivatives are widely explored as antifungal and antibacterial agents. The amine group at position 3 may coordinate to metalloenzymes (e.g., fungal lanosterol 14α-demethylase), disrupting ergosterol biosynthesis . Comparative studies suggest that bulky substituents like cyclohexylethyl enhance membrane penetration in Gram-positive bacteria .

Agricultural Uses

Triazoles are employed as plant growth regulators and fungicides. The amine moiety in 1-(2-cyclohexylethyl)-1H-1,2,4-triazol-3-amine could modulate gibberellin biosynthesis, reducing stem elongation in crops . Field trials for related compounds show efficacy against Puccinia graminis (wheat rust) at concentrations ≤ 50 ppm .

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume